Tert-butyl N-(3-isopropylphenyl)carbamate

Organic Synthesis Medicinal Chemistry Building Blocks

Researchers requiring regioselective control in aromatic functionalization face supply inconsistencies with generic phenylcarbamates. This compound directly resolves that challenge. - Unique meta-isopropyl substitution: Directs electrophilic aromatic substitution to specific ring positions, unavailable with unsubstituted or para-isopropyl analogs. - Orthogonal Boc protection: Remains stable under basic/nucleophilic conditions; deprotects cleanly under mild acid for complex, multi-step syntheses of base-sensitive molecules. - High-purity supply: Provides consistent performance in SAR studies and lead optimization where trace impurities compromise dose-response data.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 152418-89-8
Cat. No. B3105314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(3-isopropylphenyl)carbamate
CAS152418-89-8
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H21NO2/c1-10(2)11-7-6-8-12(9-11)15-13(16)17-14(3,4)5/h6-10H,1-5H3,(H,15,16)
InChIKeyGGUAOCGNCXVUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Protected Amine Building Block Overview


Tert-butyl N-(3-isopropylphenyl)carbamate (CAS 152418-89-8) is a Boc-protected aromatic amine of molecular formula C₁₄H₂₁NO₂ (MW 235.32 g/mol). The compound features a 3-isopropyl substitution on the phenyl ring, a tert-butyloxycarbonyl (Boc) protecting group, and an NH-carbamate linkage. This structural arrangement provides distinct steric and electronic properties relative to unsubstituted phenylcarbamates or alternative N-alkyl variants, positioning it as a versatile intermediate in multi-step organic syntheses where regioselective functionalization of the aromatic ring is required. As a Boc-protected amine, it serves as a stable, shelf-ready building block for medicinal chemistry, peptide synthesis, and materials science applications . Commercially, the compound is available from multiple suppliers with purity specifications ranging from 95% to 98%, and storage recommendations varying from refrigerated to ambient conditions depending on the source .

✓ Multi-step synthesis with orthogonal Boc protection
✓ Meta-isopropyl group directs regioselective substitution
✓ Lipophilic building block for SAR and permeability studies

Why Generic Substitution Fails


The 3-isopropyl substitution on the phenyl ring of tert-butyl N-(3-isopropylphenyl)carbamate is not a generic or interchangeable modification. This meta-positioned branched alkyl group introduces unique steric bulk and lipophilicity that directly influence both the reactivity of the aromatic ring and the stability of the Boc-carbamate linkage. Unsubstituted tert-butyl N-phenylcarbamate or its 4-isopropyl analog lack this precise spatial and electronic environment, which can alter the regioselectivity of subsequent electrophilic aromatic substitutions, the conformational preferences of derived intermediates, and the overall lipophilicity (cLogP) of the molecule [1]. In drug discovery and chemical biology workflows where subtle changes in molecular properties dictate target binding or cellular permeability, substituting a 3-isopropylphenylcarbamate with a simpler phenyl or para-substituted analog introduces an uncontrolled variable that may invalidate a structure–activity relationship (SAR) study or compromise the yield of a critical synthetic step [2]. Furthermore, the Boc group’s sensitivity to acidic conditions and the specific deprotection kinetics can be subtly modulated by the electron-donating isopropyl substituent, making the compound’s behavior in orthogonal protecting group strategies distinct from that of unsubstituted Boc-phenylcarbamates [3].

Unsubstituted phenylcarbamate may shift electrophilic aromatic substitution regioselectivity.
4-Isopropyl isomer may present different conformational profile, altering intermediate reactivity.
Fmoc or Cbz analogs are not compatible with base-labile synthetic steps that require Boc orthogonality.

Quantitative Differentiation Evidence


Purity Specification Comparison

Commercially available tert-butyl N-(3-isopropylphenyl)carbamate is offered with varying minimum purity specifications. Sigma-Aldrich and Leyan list the compound at 98% purity , while AKSci provides it at 95% min. purity . This 3-percentage-point difference in purity can be critical for applications requiring high chemical fidelity, such as fragment-based drug discovery, high-throughput screening, or multi-step syntheses where impurities can accumulate and reduce overall yield.

Purity Specification
Direct head-to-head
High-purity source (98%) vs standard source (95%)
Supports high-fidelity synthesis workflows
Batch-specific CoA review recommended
Organic Synthesis Medicinal Chemistry Building Blocks

Storage Stability and Handling

Supplier storage recommendations for tert-butyl N-(3-isopropylphenyl)carbamate differ: Sigma-Aldrich specifies refrigerated storage , whereas AKSci recommends long-term storage in a cool, dry place (ambient) . While both vendors provide purity certificates, the refrigerated storage condition suggests enhanced long-term stability of the Boc-carbamate moiety against thermal or humidity-induced degradation, which is particularly relevant for compound libraries intended for extended use or for large-scale procurement where batch consistency over time is paramount.

Storage Stability
Direct head-to-head
Refrigerated (2–8°C) vs ambient storage specification
Refrigerated condition may enhance long-term Boc stability
Consistent protocol advised for library management
Compound Management Stability Studies Long-Term Storage

Orthogonal Boc-Protecting Group Stability

As a member of the Boc (tert-butyloxycarbonyl) carbamate class, tert-butyl N-(3-isopropylphenyl)carbamate benefits from the well-characterized orthogonal stability profile of Boc groups. In comparative deprotection studies, Boc groups are stable to most nucleophiles and bases but are selectively cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl, or aqueous H₃PO₄) [1]. This contrasts with Fmoc groups, which are base-labile (e.g., piperidine), and Cbz groups, which require hydrogenolysis. The ability to selectively remove the Boc group in the presence of base-sensitive functionalities enables orthogonal synthetic strategies not possible with Fmoc or Cbz alone [2]. The presence of the 3-isopropylphenyl substituent does not alter the core Boc deprotection mechanism but may marginally affect the reaction rate due to steric shielding of the carbamate carbonyl [3].

Orthogonal Stability
Class-level inference
Boc stable to bases/nucleophiles; cleaved by acid (e.g., TFA, H₃PO₄)
Supports orthogonal protecting group strategies
Deprotection rate may be influenced by 3-isopropyl steric effect
Peptide Synthesis Protecting Group Strategy Carbamate Chemistry

Lipophilicity and Steric Differentiation

The 3-isopropyl group on the phenyl ring of tert-butyl N-(3-isopropylphenyl)carbamate significantly increases lipophilicity compared to the unsubstituted tert-butyl N-phenylcarbamate. Calculated logP (cLogP) values for the 3-isopropylphenyl variant are estimated to be approximately 3.5–4.0, whereas the unsubstituted phenylcarbamate exhibits a cLogP of around 2.5–3.0 . This ~1 log unit increase in lipophilicity can enhance membrane permeability and blood–brain barrier penetration, a property that is often crucial for CNS-targeting drug candidates. In contrast, the 4-isopropyl isomer may exhibit different spatial orientation of the alkyl group, potentially leading to altered interactions with hydrophobic pockets in biological targets or different metabolic stability profiles [1].

Lipophilicity (cLogP)
Cross-study comparable
cLogP ≈ 3.5–4.0 vs unsubstituted ≈ 2.5–3.0 (estimated)
Increased lipophilicity may support permeability and CNS penetration assessment
Experimental LogP/D data pending; use for early-stage screening
Medicinal Chemistry QSAR ADME

Optimal Deployment Scenarios


Medicinal Chemistry Lead Optimization

In lead optimization programs where subtle changes in molecular properties affect target affinity and ADME profiles, the 98% purity grade (Sigma-Aldrich/Leyan) ensures minimal interference from impurities in dose-response assays . The higher cLogP conferred by the 3-isopropyl group (~3.5–4.0) relative to unsubstituted phenylcarbamates can be exploited to improve membrane permeability and brain penetration, as supported by QSAR principles [1].

Multi-Step Synthesis with Orthogonal Boc Protection

Researchers executing complex synthetic sequences benefit from the orthogonal stability of the Boc group. The compound’s Boc-protected amine remains intact under basic and nucleophilic conditions, then is cleanly deprotected under mild acidic treatment (e.g., 85% aq. H₃PO₄), enabling the construction of complex molecules with base-sensitive functionalities [2]. This contrasts with Fmoc-protected amines, which would deprotect under the same basic conditions.

Compound Library Management and Stability

For centralized compound management facilities or long-term storage of building blocks, the refrigerated storage condition specified by Sigma-Aldrich provides an extra margin of stability for the Boc-carbamate moiety . This is particularly relevant for high-value libraries intended for future screening campaigns, as it reduces the risk of batch degradation and ensures reproducibility over extended periods.

Regioselective Functionalization of Aromatic Amines

The 3-isopropyl substituent directs electrophilic aromatic substitution to specific positions on the phenyl ring. Synthetic chemists can leverage this regioselectivity to install additional functional groups in a controlled manner, a capability not available with unsubstituted or para-substituted analogs [1].

Application
Selection Property
Validation Focus
Lead Optimization SAR
High-purity building block
Minimize impurity interference in dose-response assays
Multi-step orthogonal synthesis
Boc-protected amine stable to bases
Acid-labile deprotection compatibility
Compound library storage
Refrigerated storage stability
Batch consistency over long-term storage
Regioselective functionalization
Meta-isopropyl directing group
Controlled substitution patterns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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